molecular formula C19H19N3O3S B5985539 N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide

N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide

Cat. No. B5985539
M. Wt: 369.4 g/mol
InChI Key: NSJCNMUBOYNCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide, also known as BMS-687453, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes, including inflammation and immune response. By inhibiting PDE4, N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory conditions.
Biochemical and Physiological Effects:
N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of inflammatory cell infiltration, and the suppression of inflammatory gene expression. These effects make N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide a potential candidate for the treatment of various inflammatory conditions, including arthritis and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide in lab experiments is its specificity for PDE4, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one of the limitations of using N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide. One direction is the investigation of its potential therapeutic applications in the treatment of various inflammatory conditions, including arthritis, psoriasis, and other autoimmune diseases. Another direction is the development of more potent and selective PDE4 inhibitors based on the structure of N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide. Additionally, the potential toxicity of N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide should be further investigated to ensure its safety for use in clinical settings.
Conclusion:
N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and other inflammatory conditions. The specificity of N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide for PDE4 makes it a valuable tool for investigating the role of this enzyme in various cellular processes. However, further research is needed to fully understand the potential therapeutic applications and limitations of this compound.

Synthesis Methods

N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of 6-methyl-3-oxo-2,3-dihydro-4-pyridazinecarboxylic acid, which is then reacted with benzylamine to form the intermediate product. The intermediate product is then reacted with benzenesulfonyl chloride to form the final product, N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide.

Scientific Research Applications

N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and other inflammatory conditions.

properties

IUPAC Name

N-benzyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-11-17(19(23)22-21-14)12-15-7-9-18(10-8-15)26(24,25)20-13-16-5-3-2-4-6-16/h2-11,20H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJCNMUBOYNCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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